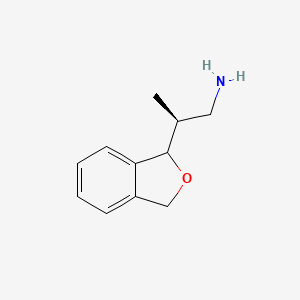

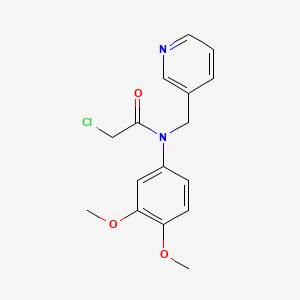

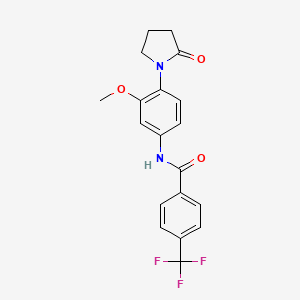

![molecular formula C14H7F5N4 B2842116 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-59-7](/img/structure/B2842116.png)

1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The presence of fluorine atoms and a trifluoromethyl group suggests that this compound might have interesting properties, as fluorine atoms often influence the reactivity, stability, and biological activity of organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, along with the attached difluorophenyl and trifluoromethylphenyl groups. The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tetrazole ring and the fluorine atoms. Tetrazoles are known to participate in various chemical reactions, often acting as bioisosteres for carboxylic acids . The fluorine atoms might also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tetrazole ring and the fluorine atoms might contribute to its stability, polarity, and solubility .Applications De Recherche Scientifique

- TAK-456 , a derivative of this tetrazole compound, has been investigated as an optically active antifungal agent . Its synthesis involves an alternative route that allows for large-scale preparation. Antifungal agents play a crucial role in combating fungal infections, making this application particularly significant.

- The compound’s trifluoromethyl group can be leveraged for the synthesis of 1,3-diketones . Self-acylation of 3-(4-R-phenyl)propionic acids catalyzed by trifluoromethanesulfonic acid provides an efficient route to these valuable compounds . 1,3-diketones find applications in organic synthesis and coordination chemistry.

- Researchers have grown single crystals of (1R, 2S)-2-(3,4-difluorophenyl) cyclopropanamine(S)-(carboxylato(phenyl) methyl) holmium (TCGM3) , a derivative of our compound. These crystals allow for the confirmation of its spatial structure . Such studies contribute to our understanding of molecular interactions and crystal packing.

Antifungal Agents

1,3-Diketone Synthesis

Crystallography and Structural Studies

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with arylthiolate anions .

Mode of Action

It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .

Biochemical Pathways

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F5N4/c15-11-5-4-10(7-12(11)16)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIOOTUJSBAZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F5N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminocarbonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2842033.png)

![1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone](/img/structure/B2842034.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2842042.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2842046.png)

![3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842052.png)